molecular formula C19H17F3N2O2S B2859082 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide CAS No. 670255-03-5

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide

Cat. No. B2859082
CAS RN: 670255-03-5
M. Wt: 394.41
InChI Key: JFTYFXNFTDYCPN-UHFFFAOYSA-N
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Description

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Activities

  • A series of compounds, including variations of the specified chemical structure, have been synthesized and screened for antifungal activity against pathogens like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. Some compounds exhibited appreciable activity, indicating their potential as antifungal agents (Gupta & Wagh, 2006). Furthermore, novel 1,4-benzothiazine derivatives have been synthesized and shown convincing activities against Gram-positive bacteria, suggesting their use in developing new antimicrobial agents (Dabholkar & Gavande, 2016).

Antioxidant Activities

  • Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has revealed that many of these compounds possess moderate to significant radical scavenging activity. This suggests their potential utility as antioxidants, which could be further explored for therapeutic applications (Ahmad et al., 2012).

Antitumor Activity

  • A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has identified compounds with considerable anticancer activity against specific cancer cell lines. This highlights the potential of such compounds in antitumor therapies (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Certain bioactive benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency and molecular docking with Cyclooxygenase 1 (COX1) suggest diverse applications in photovoltaic efficiency and drug design (Mary et al., 2020).

Synthesis and Chemical Properties

  • Innovative synthetic routes and chemical reactions have been explored to create and manipulate the structures of related compounds, providing a foundation for further development of pharmaceuticals and materials with specific properties. This includes the synthesis of acetamides and the investigation of their reactivity (Huang et al., 1996).

properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-11(12-5-3-2-4-6-12)23-17(25)10-16-18(26)24-14-9-13(19(20,21)22)7-8-15(14)27-16/h2-9,11,16H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTYFXNFTDYCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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